Cas no 2091213-48-6 (2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile)

2-(4-Iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an iodine atom, a methyl group, and a pyridinyl moiety, further functionalized with an acetonitrile group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and material science, where its iodinated aromatic system enables cross-coupling reactions such as Suzuki or Sonogashira couplings. The pyridine and nitrile functionalities enhance its utility as a building block for pharmacophores or ligands. Its well-defined reactivity profile and stability under standard conditions make it a valuable intermediate for constructing complex molecular architectures. Suitable for controlled functionalization, it is often employed in targeted drug discovery and heterocyclic synthesis.
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile structure
2091213-48-6 structure
Product name:2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
CAS No:2091213-48-6
MF:C11H9IN4
MW:324.120433568954
CID:5721461
PubChem ID:121211609

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2091213-48-6
    • AKOS026721746
    • starbld0024766
    • F2198-1886
    • 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
    • 1H-Pyrazole-1-acetonitrile, 4-iodo-5-methyl-3-(3-pyridinyl)-
    • Inchi: 1S/C11H9IN4/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,6H2,1H3
    • InChI Key: NVLGSIVALNRKIK-UHFFFAOYSA-N
    • SMILES: IC1C(C2C=NC=CC=2)=NN(CC#N)C=1C

Computed Properties

  • Exact Mass: 323.98719g/mol
  • Monoisotopic Mass: 323.98719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.73±0.1 g/cm3(Predicted)
  • Boiling Point: 447.6±45.0 °C(Predicted)
  • pka: 2?+-.0.12(Predicted)

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-1886-2.5g
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2091213-48-6 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F2198-1886-0.5g
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2091213-48-6 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F2198-1886-1g
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2091213-48-6 95%+
1g
$335.0 2023-09-06
TRC
I176991-100mg
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1h-pyrazol-1-yl)acetonitrile
2091213-48-6
100mg
$ 95.00 2022-06-04
Life Chemicals
F2198-1886-10g
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2091213-48-6 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F2198-1886-5g
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2091213-48-6 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F2198-1886-0.25g
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2091213-48-6 95%+
0.25g
$302.0 2023-09-06
TRC
I176991-500mg
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1h-pyrazol-1-yl)acetonitrile
2091213-48-6
500mg
$ 320.00 2022-06-04
TRC
I176991-1g
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1h-pyrazol-1-yl)acetonitrile
2091213-48-6
1g
$ 475.00 2022-06-04

Additional information on 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Recent Advances in the Study of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS: 2091213-48-6)

The compound 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS: 2091213-48-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its pyrazole and pyridine moieties, has been explored for its unique pharmacological properties and its role as a key intermediate in the synthesis of biologically active molecules.

Recent studies have focused on the synthesis and optimization of this compound, leveraging its structural features to enhance binding affinity and selectivity for various biological targets. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to introduce diverse functional groups, thereby expanding the chemical space around the core structure. These modifications have been instrumental in improving the compound's pharmacokinetic and pharmacodynamic profiles.

In vitro and in vivo evaluations have demonstrated that 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile exhibits promising activity against a range of therapeutic targets, including kinases and G-protein-coupled receptors (GPCRs). Notably, its ability to modulate specific signaling pathways has positioned it as a potential candidate for the treatment of cancers and inflammatory diseases. Mechanistic studies have further elucidated its mode of action, revealing interactions with critical amino acid residues in the active sites of target proteins.

Moreover, the compound's utility as a versatile building block in medicinal chemistry has been highlighted in several recent publications. Its incorporation into larger molecular frameworks has led to the development of novel analogs with enhanced biological activity and reduced off-target effects. Computational modeling and structure-activity relationship (SAR) studies have played a pivotal role in guiding these design efforts, enabling the rational optimization of lead compounds.

Despite these advancements, challenges remain in the clinical translation of derivatives based on 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile. Issues such as metabolic stability, bioavailability, and potential toxicity require further investigation. Ongoing research aims to address these limitations through innovative formulation strategies and the exploration of prodrug approaches.

In conclusion, 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile represents a promising scaffold in the quest for novel therapeutics. Its multifaceted applications and the continuous evolution of synthetic and analytical techniques underscore its importance in contemporary drug discovery. Future studies are expected to delve deeper into its mechanistic underpinnings and expand its therapeutic potential across diverse disease areas.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk